

ethyl mandelate CAS number and chemical structure

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Compound of Interest		
Compound Name:	Ethyl mandelate	
Cat. No.:	B3425597	Get Quote

An In-depth Technical Guide to **Ethyl Mandelate** for Researchers and Drug Development Professionals

Introduction

Ethyl mandelate, the ethyl ester of mandelic acid, is a significant chiral building block in synthetic organic chemistry and pharmaceutical development.[1] Its utility stems from the presence of a stereogenic center, which makes it a valuable intermediate for the asymmetric synthesis of various bioactive molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of **ethyl mandelate**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and drug discovery.

Chemical Structure and Identification

Ethyl mandelate possesses a phenyl group and an ester functional group attached to a chiral carbon center. The chemical structure and identifying information are provided below.

Chemical Structure:

Caption: Workflow for the synthesis of **ethyl mandelate** via Fischer esterification.

Biocatalytic Synthesis

Foundational & Exploratory



Enzymatic methods offer a green and highly selective alternative for producing enantiopure **ethyl mandelate**. Short-chain dehydrogenases/reductases (SDRs) can be used for this purpose. [2] Experimental Protocol: Biocatalytic Reduction of Ethyl Benzoylformate

Materials:

- Ethyl benzoylformate (substrate)
- Short-chain dehydrogenase/reductase (SDR) enzyme
- Cofactor (e.g., NADH or NADPH)
- Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
- Buffer solution (e.g., phosphate buffer, pH 7.0)
- Ethyl acetate (for extraction)

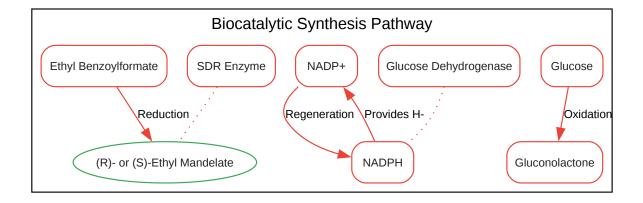
Procedure:

- Prepare a reaction mixture in a temperature-controlled vessel containing the buffer solution, ethyl benzoylformate, the SDR enzyme, the cofactor, and the components of the cofactor regeneration system.
- Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
- Monitor the progress of the reaction by taking samples periodically and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess.
- Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat).
- Extract the product, ethyl mandelate, from the aqueous reaction mixture using an organic solvent like ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.



• Purify the product if necessary, typically by column chromatography.

The logical relationship in this biocatalytic system is depicted below.



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Caption: Cofactor regeneration in the biocatalytic synthesis of **ethyl mandelate**.

Applications in Drug Development and Research

Ethyl mandelate is a versatile intermediate with several key applications.

- Chiral Building Block: As a chiral molecule, it is invaluable in the synthesis of
 enantiomerically pure pharmaceuticals. [1]The stereochemistry of a drug is often critical to its
 efficacy and safety, and ethyl mandelate provides a readily available source of a specific
 stereocenter. It is used in the formulation of anti-inflammatory and analgesic medications.
- Chiral Resolution: Enantiomers of ethyl mandelate can be used as chiral resolving agents to separate racemic mixtures of other compounds.
- Flavor and Fragrance: Due to its pleasant aroma, it is also used in the food and cosmetic industries as a flavoring or fragrance agent.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **ethyl mandelate**.



Spectroscopy Type	Key Features and Observations	Reference
¹H NMR	Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(OH)-) (singlet, ~5.1 ppm), the methylene protons of the ethyl group (-OCH ₂ CH ₃) (quartet, ~4.2 ppm), and the methyl protons of the ethyl group (-OCH ₂ CH ₃) (triplet, ~1.2 ppm). The hydroxyl proton (-OH) shows a broad signal.	
IR Spectroscopy	Characteristic absorption bands for the hydroxyl group (-OH stretch, ~3400-3500 cm ⁻¹), the carbonyl group of the ester (C=O stretch, ~1730 cm ⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm ⁻¹).	
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns.	

This technical guide provides foundational information for professionals working with **ethyl mandelate**. For specific applications, further consultation of detailed research articles and safety data sheets is recommended.



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